1-(3,5-Dichlorobenzoyl)piperazine
CAS No.: 494778-29-9
Cat. No.: VC11640078
Molecular Formula: C11H12Cl2N2O
Molecular Weight: 259.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 494778-29-9 |
|---|---|
| Molecular Formula | C11H12Cl2N2O |
| Molecular Weight | 259.13 g/mol |
| IUPAC Name | (3,5-dichlorophenyl)-piperazin-1-ylmethanone |
| Standard InChI | InChI=1S/C11H12Cl2N2O/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15/h5-7,14H,1-4H2 |
| Standard InChI Key | ZJKSUVLQJYIQPY-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
1-(3,5-Dichlorobenzoyl)piperazine consists of a six-membered piperazine ring (C₄H₁₀N₂) substituted at one nitrogen atom with a 3,5-dichlorobenzoyl group (C₇H₃Cl₂O). The molecular formula is C₁₁H₁₁Cl₂N₂O, with a molecular weight of 273.13 g/mol. The IUPAC name is 1-(3,5-dichlorobenzoyl)piperazine, and its SMILES notation is O=C(N1CCNCC1)C2=CC(Cl)=CC(Cl)=C2, reflecting the piperazine core linked to the dichlorinated aromatic ring via a carbonyl group.
Key Structural Features:
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Piperazine Ring: A heterocyclic diamino structure providing conformational flexibility and hydrogen-bonding capabilities.
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3,5-Dichlorobenzoyl Group: Introduces electron-withdrawing chlorine atoms at meta positions, enhancing lipophilicity and influencing electronic interactions.
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Carbonyl Bridge: Facilitates resonance stabilization and modulates reactivity.
Synthesis and Reactivity
The synthesis of 1-(3,5-dichlorobenzoyl)piperazine follows methodologies analogous to those used for related benzoylpiperazine derivatives. A representative route involves:
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Reaction of Piperazine with 3,5-Dichlorobenzoyl Chloride:
Piperazine reacts with 3,5-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the monosubstituted product. Stoichiometric control (1:1 molar ratio) prevents bis-acylation, as observed in the synthesis of 1,4-bis(3,5-dichlorobenzoyl)piperazine. -
Purification: Column chromatography or recrystallization isolates the product, typically yielding >70% purity.
Reactivity Notes:
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The carbonyl group is susceptible to nucleophilic attack, enabling further functionalization (e.g., reduction to alcohols or amines).
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Chlorine atoms may participate in electrophilic aromatic substitution under harsh conditions.
Physical and Chemical Properties
Predicted and experimental data for 1-(3,5-dichlorobenzoyl)piperazine are summarized below:
Key Observations:
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High lipophilicity (logP ~3.5–4.0) suggests membrane permeability, a desirable trait in drug candidates .
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Low water solubility may necessitate formulation aids (e.g., co-solvents) for biological testing.
Future Directions
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Biological Screening: Prioritize in vitro assays against viral, bacterial, and neurological targets.
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Structural Optimization: Modify the piperazine core or benzoyl group to enhance solubility or potency.
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Computational Studies: Perform molecular dynamics simulations to predict binding modes with therapeutic targets.
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